Cas no 113942-48-6 (Ethyl 3-(2-chloroethyl)-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate)
![Ethyl 3-(2-chloroethyl)-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate structure](https://ja.kuujia.com/scimg/cas/113942-48-6x500.png)
Ethyl 3-(2-chloroethyl)-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate 化学的及び物理的性質
名前と識別子
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- Ethyl 3-(2-chloroethyl)-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate
- ethyl 3-(2-chloroethyl)-4-oxoimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate
- 113942-48-6
- CHEMBL280616
- Ethyl3-(2-chloroethyl)-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate
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- インチ: InChI=1S/C9H10ClN5O3/c1-2-18-8(16)6-7-12-13-15(4-3-10)9(17)14(7)5-11-6/h5H,2-4H2,1H3
- InChIKey: IXFIBXQXPGNVJA-UHFFFAOYSA-N
- ほほえんだ: CCOC(=O)C1=C2N=NN(CCCl)C(=O)N2C=N1
計算された属性
- せいみつぶんしりょう: 271.0472169g/mol
- どういたいしつりょう: 271.0472169g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 18
- 回転可能化学結合数: 5
- 複雑さ: 377
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 89.2Ų
Ethyl 3-(2-chloroethyl)-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1303883-100mg |
Ethyl 3-(2-chloroethyl)-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate |
113942-48-6 | 95% | 100mg |
$685 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1757943-1g |
Ethyl 3-(2-chloroethyl)-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate |
113942-48-6 | 98% | 1g |
¥5642.00 | 2024-08-09 | |
eNovation Chemicals LLC | Y1303883-100mg |
Ethyl 3-(2-chloroethyl)-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate |
113942-48-6 | 95% | 100mg |
$685 | 2025-02-28 | |
eNovation Chemicals LLC | Y1303883-100mg |
Ethyl 3-(2-chloroethyl)-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate |
113942-48-6 | 95% | 100mg |
$685 | 2025-02-25 | |
eNovation Chemicals LLC | Y1303883-1g |
Ethyl 3-(2-chloroethyl)-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate |
113942-48-6 | 95% | 1g |
$985 | 2025-02-25 | |
eNovation Chemicals LLC | Y1303883-1g |
Ethyl 3-(2-chloroethyl)-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate |
113942-48-6 | 95% | 1g |
$985 | 2025-02-28 | |
eNovation Chemicals LLC | Y1303883-1g |
Ethyl 3-(2-chloroethyl)-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate |
113942-48-6 | 95% | 1g |
$985 | 2024-07-28 |
Ethyl 3-(2-chloroethyl)-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate 関連文献
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
Ethyl 3-(2-chloroethyl)-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylateに関する追加情報
Ethyl 3-(2-chloroethyl)-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate: A Comprehensive Overview
Ethyl 3-(2-chloroethyl)-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate is a complex organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique chemical structure and potential biological activities. This compound belongs to the class of tetrazine derivatives, which are known for their versatility in medicinal chemistry. The presence of multiple heterocyclic rings and functional groups makes it a promising candidate for further exploration in drug development.
The CAS number 113942-48-6 uniquely identifies this molecule and distinguishes it from other chemical entities. Its molecular formula and structural characteristics contribute to its distinct properties and reactivity. The compound features a 3-(2-chloroethyl) group, which introduces a degree of electrophilicity and potential for further functionalization. Additionally, the 4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine core provides a scaffold that can be modified to enhance specific biological interactions.
In recent years, there has been growing interest in tetrazine derivatives due to their ability to participate in various chemical reactions, including cycloadditions and bioconjugation processes. These reactions are particularly relevant in the development of novel therapeutic agents. The Ethyl 3-(2-chloroethyl)-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate structure is well-suited for such transformations, making it a valuable tool in synthetic chemistry.
One of the most intriguing aspects of this compound is its potential application in bioconjugation chemistry. The 8-carboxylate group serves as a versatile handle for attaching biomolecules such as peptides and proteins. This capability is particularly useful in the development of targeted therapies and diagnostic agents. Recent studies have demonstrated the efficacy of tetrazine-based conjugates in various preclinical models, highlighting their therapeutic potential.
The pharmaceutical industry has been actively exploring novel scaffolds that can be modified to produce drugs with improved efficacy and reduced side effects. The imidazo[tetrazine core of Ethyl 3-(2-chloroethyl)-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate is a prime example of such a scaffold. Its unique structure allows for the introduction of diverse functional groups while maintaining stability and bioactivity.
Recent advancements in drug discovery technologies have enabled researchers to rapidly screen large libraries of compounds for potential therapeutic applications. Ethyl 3-(2-chloroethyl)-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate has been identified as a promising candidate through high-throughput screening (HTS) approaches. These screens have revealed its potential as an intermediate in the synthesis of novel bioactive molecules.
The compound's reactivity also makes it a valuable tool in chemical biology research. The ability to modify its structure allows researchers to study the effects of different functional groups on biological activity. This approach has led to insights into the mechanisms of action of various drugs and has facilitated the design of more effective therapeutic agents.
In conclusion, Ethyl 3-(2-chloroethyl)-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate is a multifaceted compound with significant potential in pharmaceutical research. Its unique structure and reactivity make it a valuable tool for drug development and bioconjugation chemistry. As research continues to uncover new applications for this molecule, its importance in medicinal chemistry is likely to grow.
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